An In-depth Technical Guide to 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol: Synthesis, Characterization, and Potential Applications
Disclaimer: Direct experimental data for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol is not extensively available in public literature. This guide is a scientifically-informed synthesis based on established principles of organic chemistry and pharmacology, drawing from data on structurally related compounds. All protocols and properties described herein are predictive and require experimental validation.
Introduction: Unveiling a Novel Heterocyclic Scaffold
In the landscape of medicinal chemistry, the fusion of privileged heterocyclic scaffolds often leads to the discovery of novel molecular entities with significant therapeutic potential. The compound 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol represents such a molecule, integrating the biologically significant pyrimidine core with a versatile piperidin-4-ol moiety. Pyrimidine derivatives are fundamental components of nucleic acids and are present in a wide array of therapeutic agents, exhibiting activities ranging from antimicrobial to anticancer.[1][2][3] Similarly, the piperidine ring is a cornerstone in drug design, found in numerous pharmaceuticals targeting the central nervous system and other biological systems.[4][5][6]
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, a plausible synthetic route, and characterization methods for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol. Furthermore, we will explore its potential pharmacological applications based on the known bioactivities of its constituent chemical motifs. This document is intended for researchers and professionals in drug discovery and development, offering a foundational understanding of this promising, yet underexplored, chemical entity.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol combines a 2-(methylthio)pyrimidine ring linked at the 4-position to the nitrogen of a piperidin-4-ol ring.
Structure:
A table of predicted physicochemical properties is presented below. These values are estimated using computational models and by analogy to similar structures.
| Property | Predicted Value |
| Molecular Formula | C10H15N3OS |
| Molecular Weight | 225.31 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | 150-160 °C (estimated) |
| Boiling Point | > 300 °C (estimated) |
| Solubility | Soluble in DMSO, DMF, and methanol; limited solubility in water |
| logP | 1.5 - 2.5 (estimated) |
| pKa | 7.0 - 8.0 (for the piperidine nitrogen, estimated) |
Synthesis and Purification
A plausible and efficient synthetic route to 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol involves a nucleophilic aromatic substitution (SNA) reaction. This well-established method utilizes a commercially available starting material, 4-chloro-2-(methylthio)pyrimidine, and reacts it with piperidin-4-ol. Microwave-assisted synthesis is a modern approach that can significantly reduce reaction times and improve yields for this type of transformation.[7]
Proposed Synthetic Protocol
Reaction: 4-chloro-2-(methylthio)pyrimidine + piperidin-4-ol → 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol
Reagents and Solvents:
-
4-chloro-2-(methylthio)pyrimidine
-
Piperidin-4-ol
-
Triethylamine (or another non-nucleophilic base)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
Step-by-Step Methodology:
-
To a microwave-safe reaction vessel, add 4-chloro-2-(methylthio)pyrimidine (1 equivalent).
-
Add piperidin-4-ol (1.1 equivalents) and triethylamine (1.5 equivalents).
-
Add a suitable volume of DMF to dissolve the reactants.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a temperature of 120-150 °C for 10-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol.
Synthetic Workflow Diagram
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Safety and Handling
As with any novel chemical compound, 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol should be handled with appropriate safety precautions. While specific toxicity data is unavailable, general guidelines for handling heterocyclic amines should be followed. [8][9][10]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. [11][12]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol is a novel heterocyclic compound with a promising, albeit unexplored, potential in medicinal chemistry. This guide has provided a comprehensive, though predictive, overview of its chemical properties, a plausible synthetic route, and methods for its characterization. The structural amalgamation of the pyrimidine and piperidine rings suggests a rich pharmacological profile that warrants further investigation. The experimental validation of the synthesis and biological activities outlined in this document could pave the way for the development of new therapeutic agents.
References
-
De, S. K. (1999). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 1(11), 1847-1849. [Link]
- Vashi, D., & Naik, H. B. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(1), 273-277.
-
Mohare, R. M., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Tropical Journal of Pharmaceutical Research, 10(4), 453-460. [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Barlin, G. B. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1584-1587.
- Gouda, M. A., et al. (2023). Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. Mini-Reviews in Organic Chemistry, 20(6), 622-641.
-
Zhang, F-H., et al. (2023). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(9), 834-840. [Link]
- El-Gazzar, A. B. A., et al. (2025). Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives.
- SBLCore. (2024).
-
N'guessan, A. K., et al. (2020). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 10(3), 111-125. [Link]
-
Zhuravel, I. O., & Kovalenko, S. M. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(12), 1279-1296. [Link]
- ChemicalBook. (2026). 2-(1-Piperazinyl)
- Chemos GmbH & Co.KG. (n.d.).
-
Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(5), 678-684. [Link]
-
El-Faham, A., et al. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M921. [Link]
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Fisher Scientific. (2024).
- Acros Organics. (2023).
-
Temple, C., et al. (1966). Pyrimidine Derivatives. V. Synthesis of Substituted Pyrimidines from 4-Amino-6-chloro-2-methylthiopyrimidine. Journal of Medicinal Chemistry, 9(2), 283-285. [Link]
-
St. Jean, D. J., et al. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. [Link]
-
St. Jean, D. J., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945. [Link]
- International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2).
- BenchChem. (n.d.). Spectroscopic Comparison of 4-(Piperidin-4-yl)aniline Analogues: A Guide to 1H and 13C NMR Spectral Analysis.
- ResearchGate. (2025). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
-
Wang, Y., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(8), 5432-5436. [Link]
- PubChem. (n.d.). Piperidin-4-ol.
- Vitaku, E., et al. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 26(21), 1-45.
-
Sharma, R., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies, 2(4). [Link]
- Kwiecień, R. A., & O'Hair, R. A. J. (2007). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
- Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Drug Discovery Today, 19(4), 481-492.
- Google Patents. (2006). JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.
- Google Patents. (2019). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- ResearchGate. (n.d.). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp.
- Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(4).
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR.
- Ramukutty, S., & Ramachandran, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Materials Today: Proceedings, 47, 4615-4621.
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
-
Smith, A. B., et al. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Angewandte Chemie International Edition. [Link]
- Pretsch, E., et al. (n.d.). Tables For Organic Structure Analysis.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
- LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
Sources
- 1. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chemos.de [chemos.de]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.se [fishersci.se]
